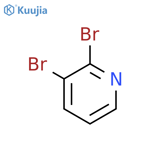

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

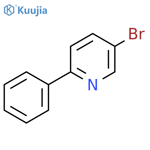

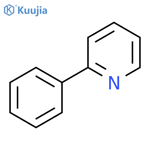

Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)

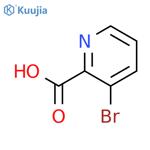

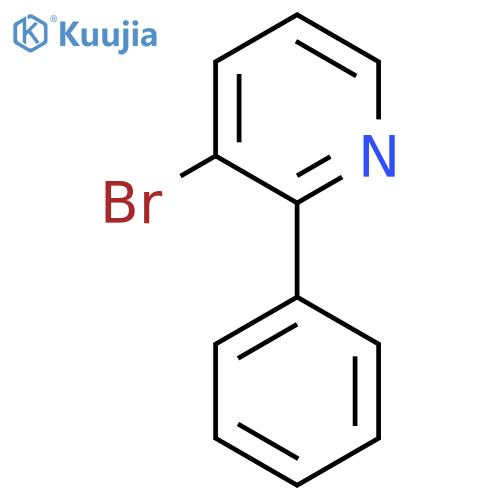

3-bromo-2-phenyl-pyridine structure

商品名:3-bromo-2-phenyl-pyridine

CAS番号:91182-50-2

MF:C11H8BrN

メガワット:234.091921806335

MDL:MFCD04114116

CID:797018

3-bromo-2-phenyl-pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-phenylpyridine

- Pyridine,3-bromo-2-phenyl-

- 3-Brom-2-phenyl-pyridin

- 3-Bromo-2-phenylpyridine (ACI)

- 3-bromo-2-phenyl-pyridine

-

- MDL: MFCD04114116

- インチ: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H

- InChIKey: QODMOFYNGFSWSQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CN=C1C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 232.98400

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

じっけんとくせい

- ふってん: 296.1°C at 760 mmHg

- PSA: 12.89000

- LogP: 3.51110

3-bromo-2-phenyl-pyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

3-bromo-2-phenyl-pyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-bromo-2-phenyl-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172246-10g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 10g |

$887 | 2024-07-20 | |

| TRC | B698568-25mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 25mg |

$ 64.00 | 2023-04-18 | ||

| Fluorochem | 211538-5g |

3-Bromo-2-phenylpyridine |

91182-50-2 | 95% | 5g |

£625.00 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3462-1G |

3-bromo-2-phenyl-pyridine |

91182-50-2 | 95% | 1g |

¥ 501.00 | 2023-04-13 | |

| Chemenu | CM172246-5g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 5g |

$444 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251644-250mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 250mg |

¥123.00 | 2024-04-25 | |

| Chemenu | CM172246-1g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 1g |

$194 | 2024-07-20 | |

| abcr | AB274081-1g |

3-Bromo-2-phenylpyridine, 97%; . |

91182-50-2 | 97% | 1g |

€146.20 | 2025-02-16 | |

| Aaron | AR003JPT-250mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 250mg |

$12.00 | 2025-01-22 | |

| 1PlusChem | 1P003JHH-1g |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 1g |

$58.00 | 2025-02-20 |

3-bromo-2-phenyl-pyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ; 5 min, rt

2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

3.4 Reagents: Trimethoxybenzene ; -78 °C → rt

3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

3.4 Reagents: Trimethoxybenzene ; -78 °C → rt

3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt

リファレンス

- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

合成方法 3

はんのうじょうけん

リファレンス

- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137], Tetrahedron, 2014, 70(8),

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

リファレンス

- Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with Acid, Organic Letters, 2019, 21(21), 8611-8614

合成方法 5

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

リファレンス

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) , 4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ; 5 min, rt

1.2 Solvents: Dimethylformamide ; 16 h, 80 °C

1.3 Solvents: Water

1.2 Solvents: Dimethylformamide ; 16 h, 80 °C

1.3 Solvents: Water

リファレンス

- Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides, Organometallics, 2017, 36(22), 4363-4366

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

リファレンス

- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor, Tetrahedron, 2013, 69(51), 10996-11003

合成方法 8

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

1.4 Reagents: Trimethoxybenzene ; -78 °C → rt

1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

1.4 Reagents: Trimethoxybenzene ; -78 °C → rt

1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

リファレンス

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

合成方法 9

はんのうじょうけん

1.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

リファレンス

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

合成方法 10

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C

1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C

1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C

リファレンス

- Halogenation of the 3-position of pyridines through Zincke imine intermediates, Science (Washington, 2022, 378(6621), 773-779

合成方法 11

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

リファレンス

- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775

合成方法 12

はんのうじょうけん

1.1 Reagents: tert-Butyl hypochlorite , Potassium carbonate , Oxygen ; 20 h, 60 °C

リファレンス

- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions, Organic Letters, 2018, 20(22), 7095-7099

3-bromo-2-phenyl-pyridine Raw materials

- 3-Bromopyridine-2-carboxylic acid

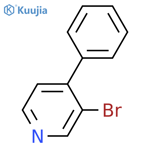

- 2-Phenylpyridine

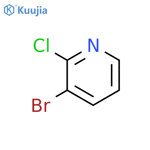

- 2,3-Dibromopyridine

- 3-Bromo-2-chlorolpyridine

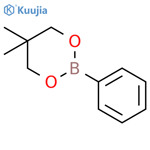

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

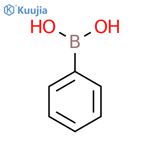

- Phenylboronic acid

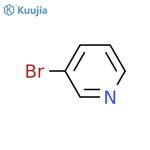

- 3-Bromopyridine

3-bromo-2-phenyl-pyridine Preparation Products

3-bromo-2-phenyl-pyridine 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

91182-50-2 (3-bromo-2-phenyl-pyridine) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91182-50-2)3-bromo-2-phenyl-pyridine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):245.0/342.0/750.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91182-50-2)3-溴-2-苯基吡啶

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ